1H-Purine-2,6-dione, 8,8'-(1,5-pentanediyl)bis(3,7-dihydro-1,3,7-trimethyl-
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Overview
Description
1H-Purine-2,6-dione, 8,8’-(1,5-pentanediyl)bis(3,7-dihydro-1,3,7-trimethyl-) is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes two purine rings connected by a pentanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 8,8’-(1,5-pentanediyl)bis(3,7-dihydro-1,3,7-trimethyl-) typically involves multi-step organic reactions. One common method includes the alkylation of 1H-purine-2,6-dione derivatives with 1,5-dibromopentane under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the pentanediyl bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 8,8’-(1,5-pentanediyl)bis(3,7-dihydro-1,3,7-trimethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the purine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1H-Purine-2,6-dione, 8,8’-(1,5-pentanediyl)bis(3,7-dihydro-1,3,7-trimethyl-) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 8,8’-(1,5-pentanediyl)bis(3,7-dihydro-1,3,7-trimethyl-) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate cellular signaling pathways by interacting with purine receptors or other proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
1H-Purine-2,6-dione, 8,8’-(1,5-pentanediyl)bis(3,7-dihydro-1,3,7-trimethyl-) is unique due to its pentanediyl linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other purine derivatives and contributes to its specific applications and mechanisms of action.
Properties
CAS No. |
5426-93-7 |
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Molecular Formula |
C21H28N8O4 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-[5-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)pentyl]purine-2,6-dione |
InChI |
InChI=1S/C21H28N8O4/c1-24-12(22-16-14(24)18(30)28(5)20(32)26(16)3)10-8-7-9-11-13-23-17-15(25(13)2)19(31)29(6)21(33)27(17)4/h7-11H2,1-6H3 |
InChI Key |
ZPKSNVULVBWGOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CCCCCC3=NC4=C(N3C)C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
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